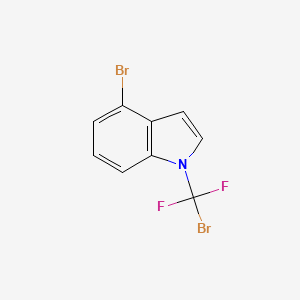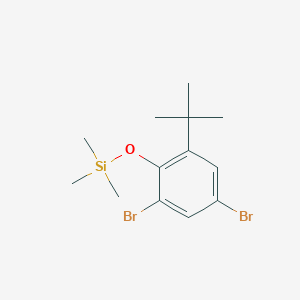
N-methyl-5-sulfanylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-sulfanylpentanamide is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom and a sulfanyl group attached to the pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-sulfanylpentanamide typically involves the reaction of N-methylpentylamine with a suitable sulfanylating agent. One common method includes the use of thiol compounds under controlled conditions to introduce the sulfanyl group into the pentanamide structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps, such as distillation or recrystallization, are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-5-sulfanylpentanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: N-methyl-5-aminopentanamide.
Substitution: Various substituted pentanamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-sulfanylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of N-methyl-5-sulfanylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-methyl-5-sulfanylpentanamide can be compared to other similar compounds, such as:
N-methyl-5-aminopentanamide: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
N-methyl-5-sulfinylpentanamide: Contains a sulfinyl group instead of a sulfanyl group, leading to different oxidation states and reactivity.
N-methyl-5-sulfonylpentanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C6H13NOS |
|---|---|
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
N-methyl-5-sulfanylpentanamide |
InChI |
InChI=1S/C6H13NOS/c1-7-6(8)4-2-3-5-9/h9H,2-5H2,1H3,(H,7,8) |
InChI-Schlüssel |
HCYNHIBYIZPVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


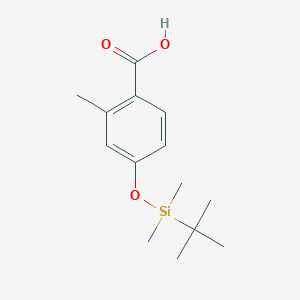


amine hydrochloride](/img/structure/B13459728.png)
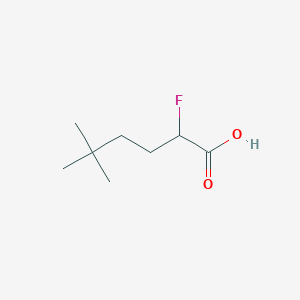
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
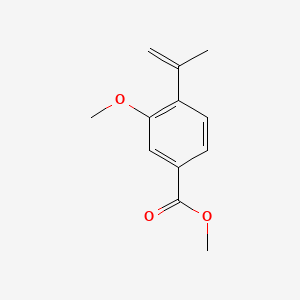
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
